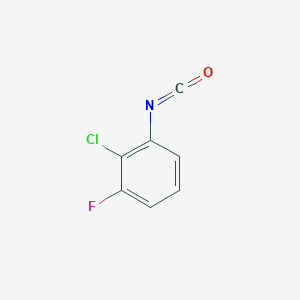

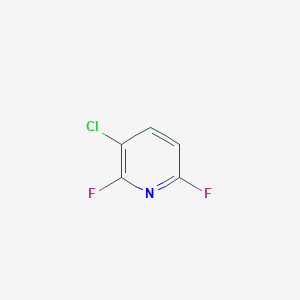

2-Chloro-3-fluorophenyl isocyanate

Overview

Description

2-Chloro-3-fluorophenyl isocyanate (CFPI) is a highly reactive chemical compound that has been used in a variety of scientific research applications. It is a versatile compound that has been used in the synthesis of a number of other compounds, including pharmaceuticals, agrochemicals, and polymers. CFPI is also used in the synthesis of a wide range of other compounds, including dyes, fragrances, and surfactants.

Scientific Research Applications

Improved Performance of Li-ion Batteries

Isocyanates, including aromatic ones similar to 2-Chloro-3-fluorophenyl isocyanate, have been utilized to enhance the performance of Li-ion batteries. The addition of isocyanates to electrolytes has been shown to effectively reduce initial irreversible capacities and increase the cycleability of these batteries. This is attributed to the high reactivity of isocyanates with chemisorbed oxygen groups on the graphite surface, leading to more stable products that have a better affinity to the solid electrolyte interface (SEI) formed during battery operation (Zhang, 2006).

Synthesis of Organic Fluorophores

Isocyanates have been employed in the serendipitous synthesis of novel organic fluorophores with strong blue emission properties. The process involves a [4+1] cycloaddition followed by activated electrophilic aromatic substitution, leading to the formation of fluorescent compounds useful in a variety of applications, demonstrating the versatility of isocyanates in synthesizing functional materials (Teimouri, 2011).

Self-Healing Polymers

Microencapsulation of isocyanates, such as those structurally related to this compound, has been explored for use in self-healing polymers. The reactive diisocyanate encapsulated in microcapsules can serve as a catalyst-free healing agent, especially in humid environments. This application demonstrates the potential of isocyanates in developing advanced materials with self-repairing capabilities (Yang et al., 2008).

Fluorescent Probes for Nerve Agent Detection

Isocyanate-based fluorescent probes have been designed for the highly selective and sensitive detection of nerve agent mimics. These probes utilize covalent assembly and Lossen rearrangement mechanisms to achieve rapid response and low detection limits, showcasing the utility of isocyanates in environmental monitoring and security applications (Huo et al., 2019).

Investigation of Conformational Stability

Studies on halomethylsulfonyl isocyanates, which share reactive similarities with this compound, have provided insights into the conformational behavior and structural stability of these compounds. Quantum mechanical calculations have elucidated the stable conformations and vibrational spectra, contributing to a deeper understanding of isocyanate chemistry (Badawi et al., 2002).

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-3-fluorophenyl isocyanate are nucleophiles, such as alcohols and amines . Isocyanates, including this compound, are electrophiles and thus are reactive towards a variety of nucleophiles .

Mode of Action

This compound interacts with its targets through a process known as nucleophilic substitution . In this process, the isocyanate group in the compound forms a bond with a nucleophile, such as an alcohol or an amine . This reaction results in the formation of a urethane linkage .

Biochemical Pathways

The interaction of this compound with nucleophiles can lead to the formation of polyurethanes . This occurs when the isocyanate reacts with a compound containing two or more hydroxyl groups, such as a diol or a polyol . The resulting polyurethanes can be part of various biochemical pathways, depending on the specific nucleophiles involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other reactive substances in the environment could compete with the compound’s target nucleophiles, potentially affecting its efficacy. Additionally, factors such as temperature and pH could affect the compound’s stability and reactivity .

properties

IUPAC Name |

2-chloro-1-fluoro-3-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO/c8-7-5(9)2-1-3-6(7)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWWJMANSDJYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544915 | |

| Record name | 2-Chloro-1-fluoro-3-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93110-05-5 | |

| Record name | 2-Chloro-1-fluoro-3-isocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93110-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-fluoro-3-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 2-chloro-1-fluoro-3-isocyanato | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

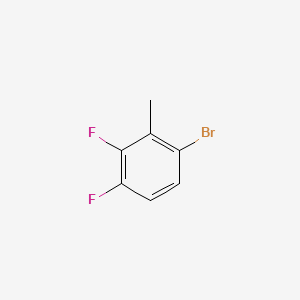

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide](/img/structure/B1590529.png)

![2-(Chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B1590541.png)

![8-Chloroimidazo[1,5-A]pyrazine](/img/structure/B1590546.png)